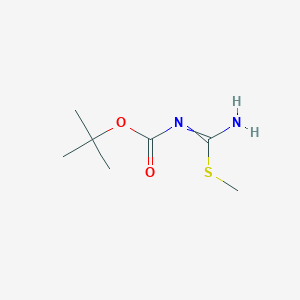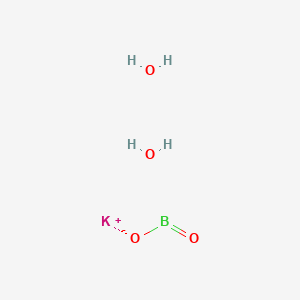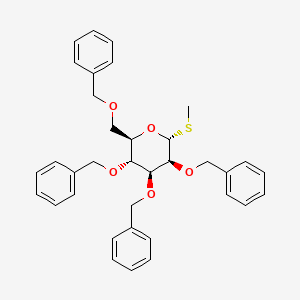
TELURURO DE BISMUTO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth telluride (Bi2Te3) is a semiconductor material composed of bismuth and tellurium atoms that is widely used in a variety of scientific and engineering applications. It is a layered material with a crystal structure consisting of alternating layers of bismuth and tellurium atoms. The material is highly conductive along its plane, but is an insulator along its c-axis. This makes it an ideal material for use in thermoelectric cooling devices, as well as for use in electronic devices. In addition to its electrical properties, bismuth telluride also has a number of other unique properties, such as its high thermal conductivity and its ability to act as a superconductor at low temperatures. This makes it an ideal material for a variety of applications, from electronic devices to medical imaging.
Aplicaciones Científicas De Investigación
Propiedades termoeléctricas
El telururo de bismuto es ampliamente reconocido por sus propiedades termoeléctricas únicas {svg_1}. Se usa ampliamente en refrigeración termoeléctrica {svg_2} {svg_3}. La figura de mérito termoeléctrica (ZT) de las nanoestructuras de Bi2Te3 es un área importante de investigación, con el objetivo de mejorar la eficiencia de los dispositivos termoeléctricos {svg_4}.
Aislante topológico
Bi2Te3 exhibe propiedades de aislamiento topológico {svg_5}. Un aislante topológico es un material que se comporta como un aislante en su interior pero cuya superficie contiene estados conductores. Esta propiedad de Bi2Te3 se está explorando para posibles aplicaciones en computación cuántica y espintrónica {svg_6}.
Nanotecnología
A medida que los dispositivos se reducen a escala nanométrica, Bi2Te3 está ganando atención en el campo de la nanotecnología {svg_7}. Las propiedades de Bi2Te3 a nivel nanométrico difieren de su material a granel, abriendo nuevas posibilidades para aplicaciones de dispositivos {svg_8}.
Generadores termoeléctricos
Bi2Te3 y sus aleaciones se consideran los mejores materiales para su uso en generadores termoeléctricos cuando la temperatura de la fuente de calor es moderada {svg_9} {svg_10} {svg_11}. Estos generadores convierten el calor directamente en electricidad y se utilizan en una variedad de aplicaciones, desde alimentar naves espaciales hasta recuperar calor residual.
Refrigeración termoeléctrica
Los nanocristales de Bi2Te3 se pueden utilizar eficazmente en la refrigeración termoeléctrica (TEC) y la refrigeración termoeléctrica {svg_12}. Estas aplicaciones aprovechan el efecto Peltier, donde una corriente eléctrica se utiliza para transferir calor de un lado del dispositivo al otro, creando un efecto de enfriamiento.
Sensores térmicos
Las propiedades termoeléctricas únicas de Bi2Te3 lo hacen adecuado para su uso en sensores térmicos {svg_13}. Estos sensores pueden medir con precisión los cambios de temperatura, lo que los hace útiles en una variedad de aplicaciones industriales y científicas.
Mecanismo De Acción
Target of Action
Bismuth Telluride (Bi2Te3) is primarily used in thermoelectric applications . It is the working material for most Peltier cooling devices and thermoelectric generators . This is because Bi2Te3, or more precisely its alloys with Sb2Te3 for p-type and Bi2Se3 for n-type material, has the highest thermoelectric figure of merit, zT, of any material around room temperature .
Mode of Action
Bismuth Telluride interacts with its targets through its unique thermoelectric properties . The large zT can be traced to the high band degeneracy, low effective mass, high carrier mobility, and relatively low lattice thermal conductivity, which all contribute to its remarkably high thermoelectric quality factor . These properties allow Bi2Te3 to convert temperature differences into electric voltage, making it an efficient material for refrigeration or portable power generation .
Biochemical Pathways
For instance, the tailoring of the electronic band structure of Bi2Te3 can be achieved by alloying, or reducing thermal conductivity by nanostructuring .
Pharmacokinetics
Its thermoelectric properties are highly dependent on its physical state and environmental conditions .
Result of Action
The molecular and cellular effects of Bismuth Telluride’s action are primarily observed in its thermoelectric performance. For example, the minority carrier excitation across the small band gap significantly limits the thermoelectric performance of Bi2Te3, even at room temperature . This shows that larger band gap alloys are needed for higher temperature operation .
Action Environment
The action, efficacy, and stability of Bismuth Telluride are influenced by environmental factors such as temperature and the presence of other materials. For instance, the Seebeck coefficient of bulk Bi2Te3 becomes compensated around room temperature, forcing the materials used in power-generation devices to be an alloy of bismuth, antimony, tellurium, and selenium . Furthermore, researchers have attempted to improve the efficiency of Bi2Te3-based materials by creating structures where one or more dimensions are reduced, such as nanowires or thin films .
Safety and Hazards
Direcciones Futuras
Research is being conducted to improve the efficiency of Bismuth Telluride-based materials by creating structures where one or more dimensions are reduced, such as nanowires or thin films . There is also ongoing research on the use of Bismuth Telluride in thermoelectric generators when the temperature of the heat source is moderate .
Propiedades
| { "Design of the Synthesis Pathway": "Bismuth telluride can be synthesized using various methods such as chemical vapor transport, melt growth, and electrodeposition. However, the most commonly used method is the melt growth method.", "Starting Materials": [ "Bismuth (Bi)", "Tellurium (Te)" ], "Reaction": [ "Mix bismuth and tellurium in a stoichiometric ratio in a crucible.", "Heat the mixture to a temperature of around 800-900°C in an inert atmosphere.", "Maintain the temperature for a few hours to allow the mixture to melt and homogenize.", "Slowly cool the mixture to room temperature to allow the bismuth telluride crystals to form.", "The resulting crystals can be further processed to obtain the desired shape and size." ] } | |
Número CAS |
1304-82-1 |
Fórmula molecular |
Bi2Te3 |
Peso molecular |
800.8 g/mol |
InChI |
InChI=1S/2Bi.3Te |
Clave InChI |
GUYIRKJSQUOSJV-UHFFFAOYSA-N |
SMILES canónico |
[Te].[Te]=[Bi].[Te]=[Bi] |
Origen del producto |
United States |
Q & A
Q1: What is the molecular formula and weight of bismuth telluride?
A1: Bismuth telluride has the molecular formula Bi2Te3 and a molecular weight of 800.76 g/mol.
Q2: How is the crystal structure of bismuth telluride characterized?
A2: Bismuth telluride crystallizes in a rhombohedral structure, often described as a layered structure composed of repeating quintuple layers (Te(1)-Bi-Te(2)-Bi-Te(1)) stacked along the c-axis. [] These quintuple layers are bonded by weak van der Waals forces, which influence its cleavage behavior and anisotropic properties. [, ]
Q3: What spectroscopic techniques are used to analyze bismuth telluride?
A3: Several techniques are commonly employed, including:
- X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states within the material. []
- Micro-Raman Spectroscopy: Used to identify vibrational modes and assess crystal quality, particularly in thin films. The emergence of the A1u phonon mode in Raman spectra indicates crystal symmetry breaking in few-quintuple bismuth telluride films. []
- X-ray Diffraction (XRD): Reveals the crystal structure and phase purity of the material. [, ]
- Energy Dispersive Spectroscopy (EDS): Used to determine the atomic ratio of bismuth and tellurium. []
Q4: What are the key properties of bismuth telluride that make it suitable for thermoelectric applications?
A4: Bismuth telluride possesses a unique combination of properties desirable for thermoelectric applications, including:
- High Seebeck coefficient: This indicates a large voltage generation in response to a temperature gradient. [, , , , ]
- Low thermal conductivity: This minimizes heat conduction, crucial for maintaining a temperature difference. [, , , ]
- Good electrical conductivity: This allows for efficient charge carrier transport. [, , ]
Q5: How does nanostructuring influence the thermoelectric properties of bismuth telluride?
A5: Nanostructuring, such as creating nanowires or nanoparticles, can significantly enhance the thermoelectric performance of bismuth telluride. [, , , ] The increased surface area and grain boundaries in nanostructured materials scatter phonons more effectively, leading to reduced thermal conductivity without significantly impacting electrical conductivity. [, ]
Q6: What are the applications of bismuth telluride in thermoelectric devices?
A6: Bismuth telluride is currently used in various thermoelectric applications, including:
- Thermoelectric coolers: These devices exploit the Peltier effect to create a temperature difference for cooling purposes. []
- Thermoelectric generators: These devices utilize the Seebeck effect to convert waste heat into electrical energy. [, ]
- Infrared sensors: Thermopiles constructed using bismuth telluride can detect infrared radiation based on temperature variations. []
Q7: Can the thermoelectric properties of bismuth telluride be further enhanced?
A7: Ongoing research focuses on several strategies to further enhance the ZT of bismuth telluride, including:
- Doping: Introducing impurities to optimize carrier concentration and mobility. [, , ]
- Alloying: Combining bismuth telluride with other materials to modify its electronic band structure and phonon scattering. []
- Nanostructuring: Creating nanowires, nanocrystals, or other nanoscale architectures to enhance phonon scattering and potentially improve the Seebeck coefficient through quantum confinement effects. [, , ]
Q8: How does the performance of bismuth telluride change under different conditions?
A8: The thermoelectric performance of bismuth telluride can be influenced by various factors, including:
- Temperature: The ZT of bismuth telluride typically increases with temperature up to a certain point, after which minority carrier conduction and potential material degradation can negatively impact its performance. [, ]
- Pressure: High-pressure techniques can be used to modify the crystal structure and enhance thermoelectric properties. []
- Atmosphere: Exposure to air and moisture can lead to oxidation, affecting its electrical and thermal transport properties. []
Q9: Are there any challenges associated with using bismuth telluride in practical applications?
A9: While promising, there are challenges to overcome for wider adoption of bismuth telluride:
- Cost: Tellurium, a key component, is relatively expensive. []
- Mechanical properties: Bismuth telluride is brittle, potentially limiting its use in flexible or high-stress applications. []
Q10: What methods are used to synthesize bismuth telluride nanostructures?
A10: Various methods have been developed for bismuth telluride nanostructure synthesis, including:
- Solvothermal synthesis: A versatile wet-chemical method used to prepare a variety of nanostructures with controlled size and morphology by adjusting reaction parameters and surfactants. [, , , ]
- Hydrothermal synthesis: Similar to solvothermal synthesis but conducted in water as the solvent. []
- Electrochemical deposition: Allows for controlled deposition of bismuth telluride thin films and nanowires within porous templates. [, , ]
- Ball milling: Used to create nanostructured powders by mechanical alloying. [, , ]
Q11: How are bismuth telluride nanostructures processed into functional devices?
A11: Common processing techniques include:
- Spark plasma sintering (SPS): A rapid consolidation technique used to create dense pellets from nanostructured powders while minimizing grain growth. [, , , ]
- Hot pressing: Applies heat and pressure to consolidate powders into bulk materials. [, , ]
- Thin film deposition: Techniques like sputtering and molecular beam epitaxy (MBE) are employed to deposit thin films of bismuth telluride onto various substrates. [, , ]
Q12: What is the role of annealing in optimizing the properties of bismuth telluride?
A12: Annealing can significantly impact the thermoelectric performance of bismuth telluride by:
- Improving crystallinity: Enhancing the arrangement of atoms within the material, leading to improved charge carrier mobility. []
- Controlling grain size: Influencing phonon scattering and therefore thermal conductivity. []
- Modifying stoichiometry: Adjusting the bismuth and tellurium atomic percentages, which can influence carrier concentration and electrical conductivity. []
Q13: What are the environmental implications of using bismuth telluride?
A13: While bismuth telluride itself is considered environmentally benign, the production and disposal of tellurium-containing materials require careful consideration due to the potential toxicity of tellurium. Research on recycling and waste management strategies for bismuth telluride is crucial for ensuring sustainable use of this material. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
